molecular formula C7H7N3O3S B8521787 p-Methoxybenzenesulfonyl azide CAS No. 4547-64-2

p-Methoxybenzenesulfonyl azide

Cat. No.: B8521787
CAS No.: 4547-64-2
M. Wt: 213.22 g/mol
InChI Key: WGMMTPWFPUPFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Methoxybenzenesulfonyl azide (also known as 4-methoxybenzenesulfonyl azide) is a specialized organic reagent valued in research for its role as a protecting group agent for various nitrogen functions in complex synthetic pathways . Its application is critical in the development of novel pharmaceutical compounds, including its investigation as an anti-HIV agent . As a sulfonyl azide, it is moisture-sensitive and requires careful handling and storage away from incompatible materials . This compound should be stored in a cool, dark, and dry place, ideally under cold conditions, to maintain its stability and efficacy . This compound is intended for research purposes by qualified laboratory professionals. For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4547-64-2

Molecular Formula

C7H7N3O3S

Molecular Weight

213.22 g/mol

IUPAC Name

N-diazo-4-methoxybenzenesulfonamide

InChI

InChI=1S/C7H7N3O3S/c1-13-6-2-4-7(5-3-6)14(11,12)10-9-8/h2-5H,1H3

InChI Key

WGMMTPWFPUPFKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

Advanced Synthetic Methodologies for P Methoxybenzenesulfonyl Azide and Analogous Sulfonyl Azides

Conventional and Optimized Preparation Routes

Traditional methods for synthesizing sulfonyl azides have been refined to improve yields, reduce reaction times, and employ more benign reaction media. These routes primarily rely on the conversion of sulfonyl chlorides or the in situ generation of these reactive intermediates.

Synthesis from Sulfonyl Chlorides and Azide (B81097) Sources

The most established and direct method for the synthesis of p-methoxybenzenesulfonyl azide is the nucleophilic substitution reaction of p-methoxybenzenesulfonyl chloride with an azide salt, typically sodium azide (NaN₃). researchgate.net This reaction is versatile but often challenging due to the mutual insolubility of the nonpolar organic sulfonyl chloride and the polar ionic azide salt. tandfonline.comtandfonline.com

To overcome these biphasic limitations, optimized procedures have been developed. One effective approach involves the use of polyethylene (B3416737) glycol (PEG-400) as an eco-friendly and efficient reaction medium. tandfonline.comtandfonline.com In this system, various aryl sulfonyl chlorides, including p-methoxybenzenesulfonyl chloride, react smoothly with sodium azide at room temperature to produce the corresponding sulfonyl azides in excellent yields and short reaction times, obviating the need for an additional catalyst. tandfonline.comtandfonline.comresearchgate.net The reaction mixture is typically stirred vigorously until the sulfonyl chloride is consumed, after which the product can be isolated through extraction. tandfonline.comresearchgate.net

The table below summarizes the synthesis of various sulfonyl azides from their corresponding sulfonyl chlorides using sodium azide in a PEG-400 medium. tandfonline.comresearchgate.net

Table 1: Synthesis of Sulfonyl Azides from Sulfonyl Chlorides in PEG-400

Entry Sulfonyl Chloride Precursor Product Time (min) Yield (%)
1 p-Toluenesulfonyl chloride p-Toluenesulfonyl azide 10 97
2 p-Methoxybenzenesulfonyl chloride This compound 10 96
3 p-Chlorobenzenesulfonyl chloride p-Chlorobenzenesulfonyl azide 10 95
4 p-Nitrobenzenesulfonyl chloride p-Nitrobenzenesulfonyl azide 30 95

In Situ Generation of Sulfonyl Chlorides

To circumvent the handling of sulfonyl chlorides, which can be unstable and difficult to prepare, methods for their in situ generation followed by immediate conversion to the sulfonyl azide have been developed. A common strategy involves the oxidation of thiols. For instance, a one-pot synthesis can be achieved by oxidizing a thiol with N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water. The resulting sulfonyl chloride is not isolated but is directly treated with sodium azide within the same reaction vessel to yield the desired sulfonyl azide.

Innovative and Atom-Economical Approaches

Modern synthetic chemistry prioritizes methods that are not only efficient but also minimize waste and avoid hazardous reagents. For sulfonyl azide synthesis, this has led to the development of direct conversion methods from sulfonic acids and the use of solid-supported reagents.

Direct Conversion of Sulfonic Acids using Activating Reagents

A significant advancement is the direct, one-pot synthesis of sulfonyl azides from readily available and stable sulfonic acids, which avoids the need to first prepare sulfonyl chlorides. This transformation is accomplished using activating reagents that facilitate the subsequent reaction with an azide source.

One such method employs a combination of triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid (TCCA). researchgate.net In this process, the sulfonic acid is treated with the PPh₃/TCCA system and sodium azide at room temperature. A wide variety of arenesulfonyl azides, including those with electron-donating and electron-withdrawing groups, can be obtained in excellent yields under these mild conditions. researchgate.net The order of addition is critical; sodium azide must be added after the sulfonic acid has reacted with the activating complex to avoid the formation of hazardous hydrazoic acid. researchgate.net

The table below illustrates the versatility of this method for converting various sulfonic acids directly into their corresponding sulfonyl azides. researchgate.net

Table 2: Direct Synthesis of Sulfonyl Azides from Sulfonic Acids using PPh₃/TCCA/NaN₃

Entry Sulfonic Acid Precursor Time (min) Yield (%)
1 Benzenesulfonic acid 3 98
2 p-Toluenesulfonic acid 4 98
3 p-Methoxybenzenesulfonyl acid 3 96
4 p-Bromobenzenesulfonic acid 4 95

Design and Implementation of Polymer-Supported Sulfonyl Azides

To enhance safety and simplify product purification, sulfonyl azides have been immobilized on solid supports. Polymer-supported benzenesulfonyl azide, for example, serves as an effective diazo transfer reagent with improved safety characteristics, as the polymeric backbone mitigates the explosive potential of the azide moiety. organic-chemistry.org

The synthesis of these reagents typically involves anchoring a sulfonyl chloride to a polymer resin, such as polystyrene, followed by conversion to the sulfonyl azide. For instance, a polymer-supported sulfonyl chloride can be prepared and subsequently reacted with an azide source to yield the resin-bound sulfonyl azide. gla.ac.uk The resulting polymer-supported reagent can be used in various chemical transformations, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. gla.ac.uk After the reaction, the resin can be easily removed by simple filtration, eliminating the need for complex chromatographic purification of the product. nih.gov This approach is particularly valuable in solid-phase peptide synthesis, where resin-bound sulfonyl azides can be used to create specialized linkers. nih.gov

Mechanistic Investigations and Diverse Chemical Transformations Mediated by P Methoxybenzenesulfonyl Azide

Nitrene Generation and Reactivity in Nitrogen Transfer

The decomposition of sulfonyl azides, such as p-methoxybenzenesulfonyl azide (B81097), serves as a gateway to the formation of highly reactive sulfonyl nitrenes. These intermediates are pivotal in nitrogen transfer reactions, enabling the construction of carbon-nitrogen bonds. nih.gov The generation of these nitrenes can be initiated through various activation methods, leading to distinct reactive species with unique chemical behaviors.

Photochemical and Catalytic Pathways for Sulfonyl Nitrene Formation

Sulfonyl nitrenes can be generated from sulfonyl azides through both photochemical and catalytic routes. researchgate.netnih.gov Photochemical activation involves the absorption of light, which can lead to the elimination of a nitrogen molecule (N₂) and the formation of the corresponding nitrene. researchgate.net This process can be mediated by photosensitizers, such as cyanoarenes, which absorb visible light and transfer energy to the sulfonyl azide, promoting it to an excited state that then expels N₂ to form a triplet nitrene. nih.gov

Visible-light-mediated energy transfer is a key strategy for accessing triplet nitrenes from stable and readily available sulfonyl azides. chemrxiv.org This approach avoids the use of harsh UV irradiation. chemrxiv.org Photocatalytic activation of sulfonyl azides can also generate other reactive species, including sulfonyl nitrene radical anions and sulfonyl amidyl radicals, which participate in C-H activation and amide formation reactions. nih.govresearchgate.netnih.gov The specific reactive intermediate generated can be controlled by tuning the properties of the photocatalyst. nih.gov For instance, reductive activation of sulfonyl azides through photoredox catalysis can lead to the formation of nitrene radical anions. nih.govsemanticscholar.org

Catalytic methods for nitrene generation often involve transition metals. For example, rhodium and copper complexes are known to catalyze nitrene transfer reactions from various precursors. researchgate.net These catalysts can activate the nitrene source, facilitating its addition to substrates like alkenes.

The choice of pathway—be it direct photolysis, photosensitized energy transfer, or photocatalytic single electron transfer—is crucial as it determines the nature of the reactive intermediate (singlet nitrene, triplet nitrene, or nitrene radical anion) and consequently, the outcome of the subsequent chemical transformation. nih.govchemrxiv.orgsemanticscholar.orgnih.gov

Spectroscopic Characterization of Sulfonyl Nitrenes and Related Intermediates

The direct observation and characterization of transient species like sulfonyl nitrenes are essential for understanding their structure and reactivity. Various spectroscopic techniques have been employed for this purpose. The photogeneration of sulfonyl nitrenes in cryogenic matrices allows for their entrapment and subsequent study by methods such as electron paramagnetic resonance (EPR), ultraviolet (UV), and infrared (IR) spectroscopy. nih.gov

EPR spectroscopy has been instrumental in studying the electronic state of these intermediates, confirming the triplet ground state of many sulfonyl nitrenes. nih.govrsc.org Time-resolved spectroscopy, specifically UV-pump IR-probe experiments in solution, has shown that sulfonyl nitrenes possess a triplet ground state and that any initially formed excited singlet state decays on a very short timescale (sub-nanosecond). nih.gov Vibrational spectroscopy, in conjunction with density functional theory (DFT) calculations, provides detailed structural information about sulfonyl nitrenes, sulfonyl amidyl radicals, and sulfonyl nitrene radical anions. nih.govnih.gov

Recently, the isolation and characterization of a thermally stable triplet nitrene were achieved, supported by a bulky hydrindacene ligand that provides steric hindrance and electron delocalization. chemistryviews.org X-ray crystallography of this stable nitrene revealed a C–N bond length of 1.320(3) Å, which is shorter than a typical C-N single bond, indicating some double bond character. chemistryviews.org

Reactivity Profiles of Triplet Sulfonyl Nitrenes, Sulfonyl Amidyl Radicals, and Sulfonyl Nitrene Radical Anions

Photocatalytic activation of sulfonyl azides can generate a trio of reactive intermediates: triplet sulfonyl nitrenes, sulfonyl amidyl radicals, and sulfonyl nitrene radical anions. nih.govresearchgate.net These species exhibit distinct reactivity profiles, particularly in their approach to activating C-H bonds. nih.gov

Reactive IntermediatePrimary Reaction PathwayReactivity towards Alkanes
Triplet Sulfonyl Nitrene Hydrogen Atom Transfer (HAT)Most reactive; can abstract hydrogen from ethane. nih.gov
Sulfonyl Amidyl Radical Hydrogen Atom Transfer (HAT)Reacts as a typical radical; less reactive than the nitrene. nih.gov
Sulfonyl Nitrene Radical Anion Proton-Coupled Electron Transfer (PCET)Least reactive; reacts with "acidic" O-H or S-H bonds. nih.gov

Triplet sulfonyl nitrenes are the most reactive of the three, capable of abstracting a hydrogen atom from highly unreactive alkanes like ethane. nih.gov Sulfonyl amidyl radicals also react via hydrogen atom transfer but are less reactive than the corresponding nitrenes. In contrast, the sulfonyl nitrene radical anion is the least reactive and its reactivity is governed by a different mechanism. nih.govresearchgate.netnih.gov

Both triplet sulfonyl nitrenes and sulfonyl amidyl radicals engage in hydrogen atom transfer (HAT) mechanisms. nih.govresearchgate.netnih.gov In these reactions, the radical species abstracts a hydrogen atom from a substrate, typically a hydrocarbon, to form a new bond and a new radical. researchgate.net This reactivity is characteristic of radical species and is the primary pathway for C-H bond activation by the neutral nitrene and amidyl radical intermediates. nih.gov The high reactivity of the triplet nitrene is highlighted by its ability to activate even the strong C-H bonds of ethane. nih.gov The process of a triplet nitrene inducing a hydrogen atom transfer can be a key step in C(sp³)–H amidation reactions. acs.orgacs.org

The sulfonyl nitrene radical anion exhibits a distinct reactivity profile governed by proton-coupled electron transfer (PCET). nih.govresearchgate.net A PCET reaction involves the simultaneous transfer of a proton and an electron. wikipedia.org Unlike the HAT mechanism employed by its neutral counterparts, the nitrene radical anion is unreactive towards typical C-H bonds. researchgate.net Instead, its reactivity is directed towards substrates with "acidic" bonds, such as the S-H bond in thiols or the O-H bond in molecules like acetylacetone. researchgate.net This suggests a pathway where the transfer of a proton is coupled with the electron transfer process. nih.gov However, protonation of the nitrene radical anion can lead to the formation of the more reactive amidyl radical, thereby enabling C-H activation pathways that were previously inaccessible. nih.gov This demonstrates how the reaction pathway can be steered by controlling the generation of specific intermediates. nih.gov

Intermolecular Aziridination of Alkenes via Nitrene Insertion

The insertion of a nitrene into an alkene double bond is a powerful method for the direct synthesis of aziridines, which are valuable nitrogen-containing heterocyclic compounds. nih.govnih.gov p-Methoxybenzenesulfonyl azide is a precursor used in these transformations. nih.gov

The reaction can be promoted by organic photosensitizers that, upon visible light irradiation, transfer energy to the sulfonyl azide. nih.govacs.org This leads to the formation of a triplet nitrene, which then reacts with the alkene in a stepwise manner to yield the aziridination product. nih.govacs.org The stepwise nature of the triplet nitrene insertion is supported by experiments using cis- and trans-alkenes, which lead to the same diastereomeric mixture of the aziridine (B145994) product. nih.govacs.org

Alternatively, photoredox catalysis can be employed to generate sulfonyl nitrene radical anions from sulfonyl azides. nih.govsemanticscholar.org Mechanistic studies indicate that these nitrene radical anions, rather than the more common triplet nitrenes, can also effectively mediate the intermolecular aziridination of unactivated alkenes. nih.govsemanticscholar.org The use of α-methylstyrene as a mechanistic probe helps to distinguish between the two pathways: reaction with a triplet nitrene leads to C-H amination, whereas reaction with a nitrene radical anion results exclusively in aziridination. nih.govacs.org

The choice of substituent on the benzenesulfonyl azide can influence the efficiency of the reaction. For photosensitized reactions, the electronic properties of the azide need to be "matched" with the triplet energy of the photosensitizer to prevent catalyst deactivation and maximize the yield of the aziridine. nih.gov In photocatalytic reactions proceeding through a nitrene radical anion, introducing electron-withdrawing groups on the sulfonyl azide is generally favorable for the initial single electron transfer step. nih.gov

The table below summarizes the aziridination of cyclohexene (B86901) using this compound (3-OMe) with different cyanoaryl photosensitizers.

EntryPhotosensitizerET (kcal mol-1)Yield (%)
11a 65.510
21b 63.815
31c 60.025
41d 59.530
51e 59.235
61f 56.020
Data sourced from a study on the aziridination of cyclohexene. nih.gov
Organic Dye-Sensitized Aziridination Protocols

The direct aziridination of alkenes using this compound can be achieved through photosensitization with organic dyes. nih.govwilddata.cn This method provides an alternative to protocols that rely on transition metal-based catalysts. wilddata.cn The process involves using a catalytic amount of an organic cyanoaryl photosensitizer that absorbs visible light to activate the sulfonyl azide. nih.govacs.org

In a typical protocol, the reaction is conducted with an alkene, such as cyclohexene, and this compound in the presence of a photosensitizer. nih.gov The choice of photosensitizer is crucial, as their triplet-excited state energies influence the reaction's efficiency. nih.govscribd.com For instance, various cyanoaryl photosensitizers with triplet energies ranging from 56.0 to 65.5 kcal mol⁻¹ have been evaluated. acs.org The reaction is often performed under blue light irradiation in a dinitrogen atmosphere. nih.gov Optimization of the reaction conditions has shown that a 5-fold excess of the azide relative to the alkene can be beneficial for achieving optimal yields. scribd.com These organic dye-sensitized protocols are attractive due to the ease of synthesis of the photosensitizers and their ability to be tuned by altering aryl substituents. nih.govacs.org

Substrate Scope and Electronic Effects on Aziridine Yields

The success of the aziridination reaction is significantly influenced by the electronic properties of both the alkene substrate and the substituents on the benzenesulfonyl azide. The nature of the sulfonyl azide must be "matched" to the triplet excited-state energy of the photosensitizer to prevent catalyst deactivation and maximize aziridine yields. nih.gov

When this compound is used, the electron-donating methoxy (B1213986) group affects its reactivity. In some photocatalytic systems, sulfonyl azides with electron-withdrawing groups have been shown to be more advantageous. nih.gov For example, in one study on electron-transfer-mediated photoredox catalysis, p-methoxyphenyl sulfonyl azide gave a low yield of the corresponding aziridine. nih.gov In contrast, fluorophenyl sulfonyl azides and CF₃-substituted sulfonyl azides provided the aziridine products in higher yields, suggesting that a more facile single electron transfer (SET) from the photocatalyst to the more electron-poor sulfonyl azides initiates the reaction more effectively. nih.gov

Despite this, the organic dye-sensitized approach has demonstrated a broad substrate scope, enabling the aziridination of structurally diverse and complex alkenes with various functional groups. nih.govwilddata.cnresearchgate.net The reaction tolerates functional groups such as bromides and free hydroxyls. nih.gov Both electron-rich and electron-poor olefins can be effectively converted to aziridines. organic-chemistry.org The optimized conditions allow for the alkene to be used as the limiting reagent, which is particularly valuable for the late-stage functionalization of complex molecules. scribd.comresearchgate.net

Table 1: Effect of Phenyl Substituent on Sulfonyl Azide in the Aziridination of Cyclohexene
Sulfonyl Azide SubstituentRelative YieldElectronic Effect
p-OCH₃LowElectron-donating
p-CH₃ModerateWeakly electron-donating
p-F, m-F, o-FSlightly HigherElectron-withdrawing
p-CF₃, m-CF₃, o-CF₃~40%Strongly electron-withdrawing

Data compiled from studies on photocatalytic aziridination. nih.gov Yields are relative and context-dependent.

Regioselectivity and Stereoselectivity in Aziridine Formation

The aziridination process mediated by nitrenes generated from sulfonyl azides can exhibit notable selectivity. The regioselectivity is influenced by the electronic nature of the alkene. Nitrene radical anions, generated photochemically, react more readily with nucleophilic (electron-rich) alkenes compared to electrophilic (electron-poor) ones. nih.gov This preference allows for regioselective aziridination in substrates containing multiple double bonds with different electronic properties. For instance, in a molecule with both an electron-rich double bond and an electron-poor α,β-unsaturated ketone, the aziridination occurs with excellent selectivity at the more nucleophilic alkene. nih.gov Similarly, in substrates like linalyl acetate, which has both internal and terminal alkenes, regioselective aziridination of the more sterically accessible and electron-rich internal alkene is observed. nih.gov

The stereoselectivity of the reaction is consistent with the involvement of a triplet nitrene intermediate. The generation of triplet sulfonyl nitrenes via organic dye sensitization can be used in diastereoselective alkene aziridination reactions. nih.govscribd.com This indicates that the stereochemical information of the starting alkene can be transferred to the aziridine product, although mixtures of diastereomers can sometimes be formed. scribd.com

Mechanistic Divergence: Nitrene Insertion versus Cycloaddition-Denitrogenation Pathways

The formation of aziridines from azides and alkenes can conceptually proceed through different mechanistic pathways. One pathway involves the initial formation of a triplet nitrene, which then adds to the alkene in a stepwise manner. An alternative pathway is a concerted [3+2] cycloaddition of the azide with the alkene to form a triazoline intermediate, followed by the extrusion of dinitrogen (N₂) to yield the aziridine. researchgate.net

In the context of photosensitized reactions with this compound, the evidence points towards a triplet nitrene-mediated pathway. nih.gov The use of photosensitizers with high triplet energies is designed to promote energy transfer to the sulfonyl azide, leading to the formation of a triplet sulfonyl nitrene and N₂. nih.govscribd.com This reactive intermediate then engages with the alkene. The stepwise nature of the triplet nitrene addition explains the observed stereoselectivity. scribd.com

While the cycloaddition-denitrogenation pathway is a known route for aziridine synthesis under different conditions, particularly thermal reactions, the photochemical, dye-sensitized protocol favors the nitrene transfer mechanism. nih.gov The reaction conditions are specifically tuned to generate these triplet nitrenes, which can then participate in various transformations, including the desired aziridination over competing pathways like C-H insertion, although the latter can be a competing reaction in some substrates. nih.gov

Nitrene Transfer to Heteroatoms: Sulfilimine Synthesis

Beyond reacting with carbon-carbon double bonds, nitrenes generated from this compound and other sulfonyl azides can be transferred to heteroatoms, such as sulfur. This reaction leads to the synthesis of N-sulfonyl sulfilimines, which are valuable compounds in synthetic and medicinal chemistry. nih.govchemrxiv.org

Visible-light-mediated energy transfer provides a modern approach for this transformation. nih.gov This photochemical method uncovers the reactivity of triplet nitrenes with sulfides. nih.govchemrxiv.org The process is notable for its broad functional group tolerance and can even be performed in the presence of water. nih.govchemrxiv.org This methodology overcomes limitations of older methods that often relied on singlet nitrene intermediates, which were incompatible with many nucleophilic functional groups. chemrxiv.org The ability to use this reaction for late-stage functionalization of complex molecules, including drugs, highlights its synthetic utility. nih.gov

Table 2: Overview of Nitrene Transfer Reactions
ReactantProductMediatorKey Feature
AlkeneAziridineOrganic Dye PhotosensitizerForms C-N bonds at C=C
SulfideSulfilimineVisible Light PhotosensitizerForms S-N bond

Diazo Group Transfer Reactions

Transfer to Activated Methylene (B1212753) and β-Dicarbonyl Compounds

This compound, like other sulfonyl azides such as p-toluenesulfonyl azide and p-acetamidobenzenesulfonyl azide, can serve as a reagent for diazo group transfer reactions. guidechem.comorganic-chemistry.org This reaction is a fundamental method for synthesizing α-diazo compounds, which are highly versatile intermediates in organic synthesis. orgsyn.orgorgsyn.org The process involves the reaction of the sulfonyl azide with a substrate containing an active methylene group, typically flanked by two electron-withdrawing groups, in the presence of a base. orgsyn.orgorgsyn.org

Substrates for this reaction are most commonly β-dicarbonyl compounds, including β-ketoesters and 1,3-diketones. organic-chemistry.orgdntb.gov.ua The presence of the two carbonyl groups increases the acidity of the α-protons, facilitating deprotonation by a base (e.g., triethylamine) to form an enolate. This enolate then attacks the terminal nitrogen of the sulfonyl azide, leading to a tetrahedral intermediate. Subsequent elimination of the sulfonamide anion and proton transfer results in the formation of the α-diazocarbonyl compound and p-methoxybenzenesulfonamide as a byproduct. guidechem.com This method is widely used for the large-scale preparation of 2-diazo-1,3-dicarbonyl compounds. organic-chemistry.org

Table 3: Common Substrates for Diazo Transfer
Substrate ClassExampleProduct
β-KetoesterEthyl acetoacetateEthyl 2-diazoacetoacetate
1,3-DiketoneAcetylacetone3-Diazo-2,4-pentanedione
Malonic EsterDiethyl malonateDiethyl diazomalonate

Regioselectivity and Yield Optimization in Diazo Transfer

The regioselectivity of the diazo transfer reaction using this compound is a critical aspect, particularly in the synthesis of α-diazo ketones from unsymmetrical ketone precursors. The reaction typically proceeds via the formation of an enolate, which then reacts with the sulfonyl azide. The regioselectivity is therefore largely determined by the site of enolization. In cases where a ketone has two different α-carbons that can be deprotonated, a mixture of regioisomeric α-diazo ketones can be formed.

Optimization of reaction conditions is crucial for maximizing the yield and regioselectivity of the diazo transfer. Key parameters that are often varied include the choice of base, solvent, and reaction temperature. For instance, the use of a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) can favor the formation of the kinetic enolate, leading to a higher regioselectivity in some cases. The solvent can also influence the aggregation state and reactivity of the enolate, thereby affecting the outcome of the reaction.

Table 1: Optimization of Diazo Transfer Reaction Conditions

Entry Substrate Base Solvent Temperature (°C) Yield (%)
1 Propiophenone LiHMDS THF -78 to rt 85
2 2-Methylcyclohexanone LDA THF -78 to 0 78 (mixture of isomers)

This table is illustrative and based on typical conditions reported in the literature. Actual yields and regioselectivity will vary depending on the specific substrate and precise reaction conditions.

Indirect Strategies for α-Diazo Ketone Synthesis

Direct diazo transfer to simple ketone enolates is often not feasible. orgsyn.org To overcome this limitation, indirect strategies have been developed, most notably the "deformylative diazo transfer" pioneered by Regitz. orgsyn.org This two-step method involves the initial formylation of the ketone to produce an α-formyl ketone, which is a more activated methylene compound. chem-station.com This intermediate then readily undergoes diazo transfer with a sulfonyl azide like this compound, followed by the removal of the formyl group. orgsyn.orgchem-station.com

Another effective indirect method is the detrifluoroacetylative diazo transfer. orgsyn.org In this approach, the ketone is first acylated with trifluoroethyl trifluoroacetate (B77799) (TFETFA) to form an α-trifluoroacetyl ketone. orgsyn.org This intermediate is then treated with the sulfonyl azide in the presence of a base to yield the desired α-diazo ketone. orgsyn.org This method is particularly useful for base-sensitive substrates and for the synthesis of α'-diazo derivatives of α,β-unsaturated ketones, which are often difficult to prepare using standard methods. orgsyn.orgorgsyn.org

Comparative Studies with Other Sulfonyl Diazo Donors

This compound is one of several sulfonyl azides used as diazo transfer reagents. Other commonly employed reagents include p-toluenesulfonyl azide (p-TsN₃), methanesulfonyl azide (MsN₃), and p-nitrobenzenesulfonyl azide (p-NBSA). nih.govsemanticscholar.org The choice of reagent can significantly impact the reaction's efficiency and the ease of product purification.

p-Toluenesulfonyl azide is a widely used and effective reagent. nih.gov Methanesulfonyl azide offers the advantage that its sulfonamide byproduct is water-soluble, facilitating its removal during workup. orgsyn.org p-Nitrobenzenesulfonyl azide is a more reactive diazo transfer agent and is sometimes favored for less reactive substrates. orgsyn.org

p-Acetamidobenzenesulfonyl azide has been described as a practical and cost-effective alternative to other sulfonyl azides. semanticscholar.orgemory.edu It has been shown to be effective in various diazo transfer reactions. semanticscholar.org The choice of the optimal sulfonyl azide often depends on the specific substrate and the desired reaction conditions. For instance, in some cases, p-toluenesulfonyl azide has been found to give comparable results to p-nitrobenzenesulfonyl azide, but with the advantage of easier purification of the resulting α-diazoketone due to the properties of the sulfonamide byproduct. nih.gov

Table 2: Comparison of Common Sulfonyl Azide Reagents in Diazo Transfer

Reagent Key Features Byproduct Properties
This compound Moderately reactive, good for a range of substrates. Organic soluble sulfonamide.
p-Toluenesulfonyl azide Widely used, effective, and relatively inexpensive. nih.gov Organic soluble sulfonamide. nih.gov
Methanesulfonyl azide Excess reagent and byproduct are easily removed by aqueous base extraction. orgsyn.org Water-soluble sulfonamide. orgsyn.org
p-Nitrobenzenesulfonyl azide Highly reactive, useful for challenging substrates. orgsyn.org Organic soluble sulfonamide.

Cycloaddition Chemistry

[3+2] Dipolar Cycloadditions in Heterocycle Formation

This compound can participate in [3+2] dipolar cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings. rsc.orgnih.gov In these reactions, the azide functions as a 1,3-dipole. This type of reaction is a powerful tool for the synthesis of a wide range of heterocyclic compounds. rsc.orgmdpi.com The intramolecular version of the azide-alkyne [3+2] cycloaddition has proven to be a versatile route for synthesizing novel heterocyclic scaffolds without the need for metal catalysis in many cases. rsc.org

Synthesis of 1,2,3-Triazoles

A prominent application of this compound in cycloaddition chemistry is the synthesis of 1,2,3-triazoles. rgmcet.edu.innih.gov This class of heterocycles is of significant interest due to their wide range of applications in medicinal chemistry and materials science. rgmcet.edu.innih.gov The most common method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. rgmcet.edu.in This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I), which provides high regioselectivity for the 1,4-disubstituted isomer. nih.govmdpi.com

The use of sulfonyl azides, such as this compound, in reactions with activated acetylides can lead to the formation of 1-sulfonyl-1,2,3-triazoles. nih.gov These compounds are notable as they can act as precursors to reactive azavinyl carbenes. nih.gov

Regioselective Formation of 1,4,5-Trisubstituted 1,2,3-Triazoles from Enamines

A significant development in the synthesis of highly substituted 1,2,3-triazoles involves the reaction of sulfonyl azides with enamines. researchgate.netnih.gov This methodology allows for the regioselective formation of 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.net The reaction proceeds through a cascade mechanism that begins with a 1,3-dipolar cycloaddition of the azide to the enamine double bond. researchgate.net This is followed by a base-promoted retro-aza-Michael reaction, ultimately leading to the fully substituted triazole in a completely regioselective manner. researchgate.net This approach provides a distinct advantage over other methods that may yield mixtures of isomers or require more complex starting materials. researchgate.netresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Sulfonyl Azides

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation reaction, prized for its ability to proceed rapidly at physiological temperatures without the need for a toxic copper catalyst. magtech.com.cn The reaction's driving force is the relief of ring strain in highly reactive cyclic alkynes, such as cyclooctynes, upon cycloaddition with an azide to form a stable triazole. magtech.com.cn This methodology has found widespread use in chemical biology for labeling and imaging biomolecules in living systems. nih.govnih.gov

The efficiency of SPAAC is critically dependent on the rational design of the cycloalkyne component to maximize ring strain and optimize reactivity. magtech.com.cn Various derivatives of cyclooctyne, including dibenzocyclooctynes (DIBO), have been developed to enhance reaction kinetics. magtech.com.cnnih.gov While the azide component is often a simple alkyl or aryl azide, the use of sulfonyl azides like this compound in this context is less common but mechanistically feasible. The fundamental interaction involves the [3+2] cycloaddition of the azide with the strained alkyne. nih.gov The reaction is initiated by the high chemical potential energy of both the azide and the strained alkyne, which releases significant energy (over 188 kJ/mol) upon forming the stable triazole ring.

Key features of the SPAAC reaction include:

Bioorthogonality : The reacting partners (azide and cycloalkyne) are largely inert to biological functional groups, preventing side reactions.

Catalyst-Free : The reaction avoids the cellular toxicity associated with the copper catalysts used in CuAAC. researchgate.net

High Efficiency : The release of enthalpy from the ring strain ensures rapid reaction rates at low concentrations.

While specific kinetic data for this compound in SPAAC is not extensively documented in the provided sources, the general mechanism is expected to follow the established pathway for other organic azides. The electronic nature of the substituent on the sulfonyl azide can influence the reactivity of the azide dipole, but the dominant factor remains the strain of the cycloalkyne.

Applicability of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfonyl Azides

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted-1,2,3-triazoles from terminal alkynes and organic azides. nih.govacs.org The reaction is known for its reliability, high yields, and tolerance of a wide variety of functional groups. nih.govnih.gov The catalytic cycle involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate that ultimately leads to the triazole product. acs.orgacs.org

However, the reaction of sulfonyl azides, including this compound, under CuAAC conditions can exhibit unique reactivity that deviates from the typical pathway observed with alkyl or aryl azides. nih.gov The strong electron-withdrawing nature of the sulfonyl group destabilizes the initial copper-triazole intermediate. nih.gov This instability can lead to an alternative reaction pathway involving a ring-chain isomerization to form a cuprated diazoimine intermediate. This species can then lose a molecule of dinitrogen (N₂) to furnish an N-sulfonyl ketenimine, rather than the expected N-sulfonyl triazole. nih.gov

The general mechanism and potential divergence for sulfonyl azides in CuAAC can be summarized as follows:

Copper Acetylide Formation : The terminal alkyne reacts with a Cu(I) source to form the copper acetylide complex. acs.org

Cycloaddition : The sulfonyl azide coordinates to the copper acetylide, leading to the formation of a five-membered triazolyl-copper intermediate. nih.govacs.org

Divergent Pathways :

Protonolysis (Standard Path) : The copper-triazolide intermediate is protonated to release the 1,4-disubstituted N-sulfonyl triazole and regenerate the catalyst.

Isomerization/Decomposition (Sulfonyl Azide Path) : The electron-deficient N-sulfonyl triazolide intermediate can undergo ring opening to a diazoimine, which then decomposes via N₂ extrusion to yield an N-sulfonyl ketenimine. nih.gov

This alternative pathway highlights a limitation and a synthetic opportunity in the application of CuAAC with sulfonyl azides. While the direct synthesis of N-sulfonyl triazoles may be challenging under certain conditions, the reaction provides access to valuable N-sulfonyl ketenimine intermediates.

Carbon-Hydrogen (C-H) Bond Functionalization

Catalytic C-H Amination and Amide Formation with Sulfonyl Azides

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy for constructing complex molecules. nih.govrhhz.net Sulfonyl azides, such as this compound, have emerged as valuable reagents in this field, serving as both an amino source and an internal oxidant in transition-metal-catalyzed C-H amination and amidation reactions. researchgate.netrsc.org These transformations allow for the direct conversion of a C-H bond into a C-N bond, releasing only nitrogen gas (N₂) as the sole byproduct. rhhz.netresearchgate.net

A variety of transition metals, including rhodium, iridium, and copper, have been shown to catalyze these reactions. nih.govnih.gov The general approach involves a directing group on the substrate that coordinates to the metal center, bringing it into proximity with the target C-H bond for selective activation. The sulfonyl azide then delivers the nitrogen functionality. For instance, methods have been developed for the amination of aliphatic C-H bonds in N-alkylamidines using a copper catalyst. nih.gov Furthermore, cytochrome P450 enzymes have been engineered to catalyze the intramolecular C-H amination of arylsulfonyl azides, demonstrating the potential for biocatalytic solutions. nih.gov These enzymatic systems can produce sultam products with high regioselectivity and enantioselectivity. nih.gov

Ortho-Selective C-H Amidation in Benzamides

A significant application of sulfonyl azides in C-H functionalization is the ortho-selective amidation of arenes bearing a directing group. nih.govresearchgate.net Weakly coordinating groups, such as the amide in benzamides, can effectively direct a catalyst to a specific C(sp²)-H bond. nih.gov Iridium(III) catalysts have proven particularly effective for the ortho-C-H amidation of benzamides using sulfonyl azides as the nitrogen source. nih.govrsc.org

This protocol offers several advantages:

High Regioselectivity : The amidation occurs exclusively at the ortho position relative to the directing amide group. nih.gov

Broad Substrate Scope : The reaction tolerates a wide range of functional groups on both the benzamide (B126) and the sulfonyl azide. nih.govresearchgate.net

Mild Conditions : The transformation can often be carried out under mild conditions and even in the open air, with ionic liquids serving as an ideal reaction medium. nih.govrsc.org

The proposed mechanism involves the coordination of the benzamide to the iridium center, followed by cyclometalation and C-H activation at the ortho position. The resulting iridacycle then reacts with the sulfonyl azide, leading to the formation of the C-N bond and regeneration of the active catalyst, with the release of N₂. nih.gov

Below is a table summarizing representative results for the iridium-catalyzed ortho-amidation of various benzamides with different sulfonyl azides, demonstrating the versatility of the method.

EntryBenzamideSulfonyl AzideProductYield (%)
1N-methoxybenzamidep-Toluenesulfonyl azide2-((p-tolylsulfonyl)amino)-N-methoxybenzamide92
2N-methoxy-4-methylbenzamidep-Toluenesulfonyl azideN-methoxy-4-methyl-2-((p-tolylsulfonyl)amino)benzamide85
3N-methoxy-4-fluorobenzamidep-Toluenesulfonyl azide4-fluoro-N-methoxy-2-((p-tolylsulfonyl)amino)benzamide81
4N-methoxybenzamideThis compoundN-methoxy-2-(((4-methoxyphenyl)sulfonyl)amino)benzamide88
5N-methoxybenzamidep-Chlorobenzenesulfonyl azide2-(((4-chlorophenyl)sulfonyl)amino)-N-methoxybenzamide75

Table based on data from iridium-catalyzed ortho-C–H amidation reactions. nih.gov

Other Key Nitrogen-Containing Functional Group Transformations

Staudinger Reaction and Iminophosphorane Intermediates

The Staudinger reaction provides a mild and efficient method for the conversion of organic azides to other functional groups, primarily amines, through an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org The reaction, discovered by Hermann Staudinger, involves the treatment of an azide, such as this compound, with a tertiary phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). wikipedia.orgalfa-chemistry.com

The mechanism proceeds in two distinct stages. First, the phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide to form a phosphazide (B1677712) intermediate. alfa-chemistry.comjk-sci.com This intermediate is generally unstable and readily undergoes a rearrangement through a four-membered ring transition state to extrude diatomic nitrogen (N₂) and form a stable iminophosphorane (also known as an aza-ylide). alfa-chemistry.comjk-sci.com

R₃P + R'N₃ → R₃P=NR' + N₂

These resulting iminophosphoranes are versatile synthetic intermediates. alfa-chemistry.comjk-sci.com The subsequent transformation depends on the desired product:

Staudinger Reduction : In the presence of water, the iminophosphorane is hydrolyzed to afford a primary amine (R'NH₂) and a phosphine oxide (R₃P=O), such as the highly stable triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org This two-step sequence is known as the Staudinger reduction and serves as a very mild method for reducing azides to amines. wikipedia.org

Aza-Wittig Reaction : Iminophosphoranes can react with carbonyl compounds (aldehydes and ketones) in an aza-Wittig reaction to produce imines. jk-sci.com

Amide Formation : Reaction with carboxylic acids or acyl halides can be used to synthesize N-substituted amides. jk-sci.com

Aza-Wittig Reactions

The Aza-Wittig reaction is a powerful method for the synthesis of imines from carbonyl compounds. researchgate.netwikipedia.org The reaction mechanism is analogous to the standard Wittig reaction, utilizing an iminophosphorane as the key reagent. researchgate.net In this context, sulfonyl azides such as this compound serve as precursors to the required N-sulfonyliminophosphoranes.

The process is initiated by the reaction of the sulfonyl azide with a phosphine, typically triphenylphosphine (PPh₃), in what is known as the Staudinger reaction. scispace.com This step involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate is unstable and readily loses dinitrogen (N₂) to generate the stable iminophosphorane.

Once formed, the N-sulfonyliminophosphorane reacts with an aldehyde or ketone. The mechanism proceeds through a [2+2] cycloaddition between the P=N bond of the iminophosphorane and the C=O bond of the carbonyl compound, forming a four-membered oxazaphosphetane intermediate. This intermediate then collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), to yield the final N-sulfonylimine product. wikipedia.org This transformation is a versatile tool for creating carbon-nitrogen double bonds and has been applied in the synthesis of various heterocyclic compounds through intramolecular versions of the reaction. scispace.combeilstein-journals.org

General Scheme of the Aza-Wittig Reaction using a Sulfonyl Azide
A chemical diagram showing the two-step process of the Aza-Wittig reaction. In the first step, a sulfonyl azide reacts with triphenylphosphine, releasing nitrogen gas to form an N-sulfonyliminophosphorane. In the second step, this iminophosphorane reacts with a ketone (R1-CO-R2), resulting in the formation of an N-sulfonylimine and triphenylphosphine oxide.

Hydroazidation of Olefins

This compound and related sulfonyl azides are key reagents in the hydroazidation of olefins, a process that installs an azide functional group across a carbon-carbon double bond. Methodologies have been developed that allow for control over the regioselectivity, affording either Markovnikov or anti-Markovnikov products depending on the reaction mechanism.

Markovnikov Hydroazidation:

A cobalt-catalyzed method provides a route to alkyl azides with high Markovnikov selectivity. nih.govorganic-chemistry.org In this system, a cobalt catalyst, a sulfonyl azide (as the nitrogen source), and a silane (B1218182) (e.g., phenylsilane) as the hydrogen atom source are employed. organic-chemistry.orgnih.gov Preliminary mechanistic studies suggest that the reaction is initiated by the formation of a cobalt-hydride species, which then undergoes a rate-limiting hydrocobaltation of the olefin to form an alkyl-cobalt intermediate. nih.govresearchgate.net This intermediate then reacts with the sulfonyl azide in an amination step to transfer the azide group, yielding the Markovnikov-substituted alkyl azide product. nih.gov While a radical pathway cannot be entirely ruled out, this sequence accounts for the observed regioselectivity. nih.govresearchgate.net

Anti-Markovnikov Hydroazidation:

A complementary, radical-based procedure has been developed for the formal anti-Markovnikov hydroazidation of alkenes. nih.govresearchgate.net This one-pot process involves two distinct steps. First, the alkene undergoes hydroboration with a reagent like catecholborane, which proceeds with anti-Markovnikov selectivity to form an organoborane intermediate. In the second step, a sulfonyl azide (e.g., benzenesulfonyl azide) and a radical initiator are added. The organoborane intermediate is converted into a nucleophilic alkyl radical, which is then trapped by the electrophilic sulfonyl azide to furnish the anti-Markovnikov alkyl azide. nih.govresearchgate.net The regioselectivity of the final product is effectively controlled by the initial hydroboration step. nih.gov

MethodKey ReagentsH-SourceN-SourceRegioselectivityProposed Mechanism
Metal-Catalyzed HydroazidationCo(II) CatalystSilane (e.g., PhSiH₃)Sulfonyl AzideMarkovnikovMetal-hydride addition followed by amination nih.govresearchgate.net
Radical-Initiated HydroazidationRadical Initiator (e.g., AIBN)Organoborane (from alkene)Sulfonyl AzideAnti-MarkovnikovRadical transfer from an organoborane intermediate nih.govresearchgate.net

Radical Amination Processes

Sulfonyl azides, including this compound, are highly effective reagents for radical amination, specifically acting as azide-transfer agents to carbon-centered radicals. nih.gov This reactivity is particularly useful in the intra- and intermolecular carboazidation of olefins, a powerful transformation for forming both a carbon-carbon and a carbon-nitrogen bond in a single operation. researchgate.netnih.gov

The reaction typically proceeds via a free-radical chain mechanism. The process is initiated by the generation of a carbon-centered radical (R•) from a suitable precursor (e.g., an alkyl halide or xanthate). This radical then adds to the double bond of an alkene, creating a new, nucleophilic alkyl radical intermediate. This intermediate is subsequently trapped by the electrophilic sulfonyl azide. chimia.ch The sulfonyl azide efficiently transfers its azide moiety to the radical, forming the desired alkyl azide product and releasing a sulfonyl radical (ArSO₂•). nih.gov This sulfonyl radical can then propagate the chain.

A key feature of this process is the strong polar effect; sulfonyl azides react very efficiently with nucleophilic radicals (like secondary and tertiary alkyl radicals) but much more slowly with electrophilic radicals. nih.govchimia.ch This selectivity has enabled the development of complex, multi-component reactions for the synthesis of functionalized alkyl azides, which are versatile intermediates for preparing alkaloids and other nitrogen-containing compounds. researchgate.netnih.gov

Reaction TypeInitiation StepKey IntermediateRole of Sulfonyl AzideProduct
Intermolecular Carboazidation of OlefinsGeneration of an alkyl radical (R•) from a precursorNucleophilic alkyl radical formed after addition to alkeneTraps the alkyl radical via azide group transfer chimia.chFunctionalized alkyl azide
Intramolecular Carboazidation (Cyclization)Generation of a radical within a molecule containing an alkeneCyclized nucleophilic alkyl radicalTraps the cyclized radical to terminate the sequence nih.govCyclic alkyl azide

Computational and Theoretical Chemistry Studies on P Methoxybenzenesulfonyl Azide Reactivity and Selectivity

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) has emerged as a crucial methodology for investigating the reaction pathways of p-methoxybenzenesulfonyl azide (B81097). By modeling the electronic structure of reacting species, DFT calculations can map out the potential energy surface of a reaction, identifying key intermediates and transition states that govern the transformation from reactants to products.

DFT calculations have been instrumental in elucidating the mechanism of reactions between arylsulfonyl azides, including p-methoxybenzenesulfonyl azide, and alkenes such as oxabicyclic alkenes. researchgate.netbeilstein-archives.org Computational studies, particularly at the M06-2X/6-311G+(d,p) level of theory, have examined two primary competing pathways for the formation of aziridines. researchgate.netbeilstein-archives.org

Pathway A: [3+2] Cycloaddition. This pathway involves an initial [3+2] cycloaddition of the sulfonyl azide to the alkene, forming triazoline intermediates (A_Endo and A_Exo). These intermediates then undergo dinitrogen extrusion through transition states (TS2_Endo and TS2_Exo) to yield the final aziridine (B145994) products. beilstein-archives.org

Pathway B: Nitrene Formation. This alternative pathway begins with the extrusion of dinitrogen from the sulfonyl azide to form a highly reactive nitrene intermediate. This nitrene then adds across the alkene's double bond to form the products. beilstein-archives.org

Energetic calculations reveal that Pathway A is significantly more favorable. The activation barrier for the initial dinitrogen extrusion from benzenesulfonyl azide (Pathway B) is calculated to be 38.9 kcal/mol. researchgate.netbeilstein-archives.org In contrast, the initial [3+2] cycloaddition (Pathway A) has much lower activation barriers of 17.3 kcal/mol (endo) and 10.2 kcal/mol (exo). researchgate.net This indicates that the reaction proceeds preferentially through the formation of triazoline intermediates. researchgate.net

The rate-determining step for the favored pathway (Pathway A) is the subsequent dinitrogen cleavage from the triazoline intermediates. The activation energies for this step are 32.3 kcal/mol for the endo intermediate and 38.6 kcal/mol for the exo intermediate. beilstein-archives.org The lower activation barrier for the decomposition of the endo-triazoline explains the experimental observation that the endo-aziridine is the major product. beilstein-archives.org

Calculated Activation Energies for the Reaction of Benzenesulfonyl Azide with an Oxabicyclic Alkene beilstein-archives.org
Reaction StepTransition StatePathwayActivation Energy (kcal/mol)
Exo CycloadditionTS1_ExoA10.2
Endo CycloadditionTS1_EndoA17.3
Endo Dinitrogen ExtrusionTS2_EndoA32.3
Exo Dinitrogen ExtrusionTS2_ExoA38.6
Initial Dinitrogen ExtrusionTS3B38.9

DFT calculations are also employed to predict and rationalize how substituents on both the sulfonyl azide and the alkene affect reaction rates and product distributions. For the reaction of this compound with substituted oxabicyclic alkenes, the electronic nature of the substituents plays a key role. beilstein-archives.org

Studies show that electron-donating groups on the benzene (B151609) ring of the sulfonyl azide, such as the methoxy (B1213986) group in this compound, have a marginal effect on the activation barriers of the initial cycloaddition step. beilstein-archives.org However, these substituents can influence the subsequent rate-determining dinitrogen extrusion step. For instance, in a study comparing various substituents on the benzenesulfonyl azide, the methoxy group was part of a trend observed for the activation barrier of the endo dinitrogen extrusion step (TS2_Endo): Ph < OH < CH3 < OCH3 < NH2. beilstein-archives.org This demonstrates that while the methoxy group is electron-donating, its specific influence on the transition state geometry and stability results in a slightly higher activation barrier for this step compared to phenyl or hydroxyl groups. beilstein-archives.org This detailed understanding is crucial for optimizing reaction conditions and predicting outcomes for different substrates.

Advanced Chemical Kinetics and Mechanistic Insights

Advanced kinetic studies, both computational and experimental, provide deeper insights into the reaction dynamics, rates, and the energetic parameters that control the reactivity of this compound.

The activation energy (Ea) and activation entropy (ΔS‡) are critical parameters that define the temperature dependence of a reaction rate. The activation energy represents the minimum energy required for a reaction to occur, while the activation entropy reflects the change in the degree of order when moving from the reactants to the transition state.

DFT calculations provide robust estimates of activation energies for reactions involving this compound. As detailed in the studies with oxabicyclic alkenes, the presence of the methoxy substituent influences these energy barriers. The activation energy for the rate-determining dinitrogen extrusion step (TS2_Endo) shows a specific trend based on the substituent, highlighting the electronic effects at play. beilstein-archives.org

Calculated Activation Energies (Ea) for the Rate-Determining Step (TS2_Endo) with Various Substituents on Benzenesulfonyl Azide beilstein-archives.org
Substituent (at para-position)Activation Energy (kcal/mol)
-H (Benzenesulfonyl azide)32.3
-Ph32.4
-OH32.5
-CH332.7
-OCH3 (this compound)33.0
-NH233.3

While activation energies are well-documented in computational studies, specific values for the activation entropy (ΔS‡) for this compound reactions are not extensively reported in the cited literature. Conceptually, for a bimolecular step like the [3+2] cycloaddition, two separate molecules combine to form a single, highly ordered cyclic transition state. This increase in order corresponds to a negative activation entropy (ΔS‡ < 0), which makes the reaction less favorable from an entropic standpoint. Conversely, unimolecular decomposition steps, such as dinitrogen extrusion, often have a positive activation entropy as the molecule breaks apart, increasing disorder.

Transition State Theory (TST) provides the fundamental framework for connecting the microscopic properties of molecules (like energy and structure) to macroscopic kinetic data (like reaction rates). wikipedia.orglibretexts.org The computational studies on this compound are a direct application of TST. researchgate.netbeilstein-archives.org

TST posits that reactants are in a quasi-equilibrium with a high-energy activated complex, or transition state, which then proceeds to form products. wikipedia.org The rate of the reaction is determined by the concentration of this transition state and the frequency with which it converts to the product. The Eyring equation, a central component of TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡), which incorporates both the enthalpy (ΔH‡, closely related to Ea) and entropy (ΔS‡) of activation. wikipedia.org

In the case of the reaction between this compound and an alkene, TST is used to interpret the calculated activation energies. beilstein-archives.org For example, the calculated activation energy for the dinitrogen extrusion leading to the endo product (32.3 kcal/mol for the parent azide) is significantly lower than that for the exo product (38.6 kcal/mol). beilstein-archives.org According to TST, this lower energy barrier means the rate of formation for the endo product will be substantially faster. This prediction aligns perfectly with experimental results where the endo-aziridine is isolated as the major product, validating the theoretical model and its application of TST. beilstein-archives.org

Electronic and Steric Effects on Reaction Efficiency and Selectivity

Hammett Parameter Correlations in Reaction Yields

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. It provides a linear free-energy relationship that connects reaction rates (or equilibrium constants) of a series of reactions with two parameters: a substituent constant (σ) and a reaction constant (ρ). The equation is given by:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (e.g., benzenesulfonyl azide).

σ is the substituent constant, which depends on the nature and position (meta or para) of the substituent. Electron-donating groups generally have negative σ values, while electron-withdrawing groups have positive σ values. libretexts.org

ρ is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.

For reactions involving this compound, the methoxy group (-OCH₃) is a key substituent. The para-methoxy group is known to be a strong electron-donating group due to its resonance effect, which is reflected in its negative Hammett σₚ value (typically around -0.27). In a reaction with a negative ρ value, the presence of the para-methoxy group would be expected to increase the reaction rate compared to unsubstituted benzenesulfonyl azide. Conversely, in a reaction with a positive ρ value, the methoxy group would decrease the reaction rate.

The following table provides a representative example of how Hammett parameters can be used to correlate reaction yields (as reflected by relative rate constants) for a hypothetical reaction of various para-substituted benzenesulfonyl azides.

Table 2: Representative Hammett Correlation for a Hypothetical Reaction of para-Substituted Benzenesulfonyl Azides (ρ = -1.5)
Substituent (X)Hammett Constant (σₚ)log(kₓ/k₀)Relative Rate (kₓ/k₀)
-NO₂0.78-1.170.07
-Cl0.23-0.350.45
-H0.000.001.00
-CH₃-0.170.261.82
-OCH₃-0.270.412.57

Substituent Effects on Activation Barriers and Product Distributions

Computational studies on the reactions of substituted benzenesulfonyl azides provide detailed insights into how substituents influence activation barriers and, consequently, product distributions. In the context of cycloaddition reactions, such as the reaction with oxabicyclic alkenes, substituents on the benzene ring of the sulfonyl azide can affect the stability of the transition states leading to different stereoisomeric products (e.g., endo and exo).

DFT calculations have shown that electron-donating groups, such as the methoxy group in this compound, can marginally decrease the activation barriers for the initial cycloaddition step. beilstein-archives.org Conversely, electron-withdrawing groups tend to increase these activation barriers. beilstein-archives.org This suggests that the electron-rich nature of the aryl ring in this compound can facilitate the cycloaddition process.

The following table presents data from a DFT study on the reaction of para-substituted benzenesulfonyl azides with an oxabicyclic alkene, illustrating the effect of different substituents on the activation barriers for the formation of the endo and exo transition states.

Table 3: Calculated Activation Barriers (kcal/mol) for the Reaction of para-Substituted Benzenesulfonyl Azides with an Oxabicyclic Alkene
Substituent (X)Activation Barrier (TS1_Endo)Activation Barrier (TS1_Exo)
-NO₂16.89.3
-CN17.09.5
-CF₃17.19.7
-Cl17.29.9
-F17.310.1
-H17.410.2
-CH₃17.310.1
-OCH₃17.210.0

Data sourced from a DFT study on benzenesulfonyl azides. beilstein-archives.org

The data indicates that for this particular reaction, electron-withdrawing groups slightly lower the activation barrier for both endo and exo pathways, with the exo pathway being significantly favored kinetically in all cases. The effect of the electron-donating methoxy group is a slight increase in the activation barrier compared to the most electron-withdrawing substituents, but it is still lower than the unsubstituted benzenesulfonyl azide. The relative energies of these transition states are critical in determining the diastereoselectivity of the reaction.

Advanced Applications of P Methoxybenzenesulfonyl Azide in Complex Molecule Synthesis and Methodological Development

Synthesis of Diverse Heterocyclic Frameworks

The ability of p-methoxybenzenesulfonyl azide (B81097) to introduce the azido (B1232118) functionality into organic molecules serves as a gateway to a wide array of heterocyclic systems. The subsequent transformations of the azide group, or the intermediates derived from it, allow for the construction of structurally diverse and medicinally relevant scaffolds.

Aziridine (B145994) Scaffolds for Ring-Opening Reactions

N-Sulfonylated aziridines are valuable intermediates in organic synthesis due to their inherent ring strain, which facilitates a variety of stereospecific ring-opening reactions. organic-chemistry.org The synthesis of these strained heterocycles can be accomplished through various methods, including the reaction of olefins with sulfonyl azides in the presence of a suitable catalyst. While direct aziridination of olefins with p-methoxybenzenesulfonyl azide is plausible, a common and reliable two-step approach involves the ring-opening of epoxides with a sulfonamide, followed by a subsequent intramolecular cyclization. rsc.org

The resulting N-(p-methoxybenzenesulfonyl)aziridines are activated towards nucleophilic attack, allowing for regioselective ring-opening to furnish a range of functionalized amine derivatives. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the substitution pattern of the aziridine ring. This strategy provides access to valuable building blocks such as β-amino alcohols and other difunctionalized compounds that are precursors to more complex molecules. organic-chemistry.orgnih.gov

Table 1: Representative Nucleophilic Ring-Opening Reactions of N-Sulfonylated Aziridines

NucleophileProduct TypePotential Applications
Halidesβ-HaloaminesPrecursors for other functional groups
Azides1,2-DiaminesLigands, biologically active molecules
Cyanidesβ-AminonitrilesPrecursors to amino acids and diamines
OrganocupratesFunctionalized aminesC-C bond formation
Alcohols/Phenolsβ-Amino ethersPharmaceutical scaffolds

Imidazole (B134444), Pyrrole (B145914), Oxazole (B20620), and Isoxazole Derivatives from α-Azido Ketones

α-Azido ketones are highly versatile intermediates for the synthesis of a variety of five-membered heterocyclic rings. This compound can be employed as an azidating agent for the synthesis of these crucial precursors from activated methylene (B1212753) compounds, such as β-keto esters. rsc.org The resulting α-azido ketones can then be transformed into a range of heterocyclic systems through various cyclization strategies. rsc.org

Imidazoles: The synthesis of imidazole derivatives from α-azido ketones can be achieved through a reaction with N-Boc-imidamides. This process is believed to proceed through an initial intramolecular cyclization of the α-azido enone to form a 2H-azirine intermediate, which then reacts with the iminamide to yield the imidazole product. chemscene.com

Pyrroles: α-Azido ketones are valuable precursors for the synthesis of substituted pyrroles. One approach involves the reaction of α-azidoenones with enolic compounds, which proceeds via a 2H-azirine intermediate, followed by aziridine ring-opening and dehydrative cyclization. nih.gov Another method involves the condensation of 1,3-dicarbonyl dianions with α-azido ketones, followed by a Staudinger-aza-Wittig reaction to form the pyrrole ring. nih.gov

Oxazoles: The synthesis of oxazoles from α-azido ketones can be accomplished via an intramolecular aza-Wittig reaction. rsc.org In this approach, the α-azido ketone is first converted to a (Z)-β-(acyloxy)vinyl azide, which upon treatment with a phosphine (B1218219), undergoes a Staudinger reaction followed by intramolecular cyclization to afford the oxazole ring. rsc.org

Isoxazoles: While less common, α-azido ketones can be precursors to isoxazoles. For instance, the reaction of α-azido acrylates with aromatic oximes can lead to the formation of 3,4,5-trisubstituted isoxazoles through a 1,3-dipolar cycloaddition pathway.

1-Sulfonyl-1,2,3-Triazoles as Precursors for Metal Carbenes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between sulfonyl azides, such as this compound, and terminal alkynes provides a direct and efficient route to 1-sulfonyl-1,2,3-triazoles. These heterocycles are not merely stable products but serve as valuable precursors to reactive metal carbene intermediates.

Upon treatment with a suitable metal catalyst, typically a rhodium(II) complex, 1-sulfonyl-1,2,3-triazoles undergo dinitrogen extrusion to generate a metal-bound imino carbene. These highly reactive species can participate in a wide range of synthetic transformations, including:

C-H functionalization: Intramolecular C-H insertion reactions provide access to various nitrogen-containing heterocyclic systems.

Cyclopropanation: Reaction with alkenes leads to the formation of cyclopropane (B1198618) derivatives.

Ylide formation and subsequent rearrangements: Interaction with heteroatoms can lead to the formation of ylides, which can then undergo sigmatropic rearrangements.

Transannulation reactions: These reactions allow for the conversion of the triazole ring into other heterocyclic frameworks.

This methodology has become a powerful tool for the synthesis of complex molecules, with the sulfonyl group playing a crucial role in activating the triazole ring towards dinitrogen loss and in modulating the reactivity of the resulting carbene intermediate.

Design and Engineering of Novel Chemical Reagents

Beyond its direct use in synthesis, this compound serves as a benchmark and a foundational structure in the development of new and improved chemical reagents with enhanced safety profiles and reaction efficiencies.

Development of Safe and Efficient Diazo Transfer Reagents

Diazo transfer reactions are fundamental for the synthesis of diazo compounds, which are important precursors in organic synthesis. Traditionally, sulfonyl azides like tosyl azide and, by extension, this compound have been widely used for this purpose. However, a significant drawback of low molecular weight sulfonyl azides is their potential for explosive decomposition, which poses a safety risk.

This has driven the development of safer and more efficient diazo transfer reagents. Research in this area has focused on several strategies:

Polymer-supported reagents: Attaching the benzenesulfonyl azide moiety to a polymer backbone, such as polystyrene, results in a reagent with improved safety characteristics, as the polymer matrix helps to mitigate the explosive nature of the azide.

Alternative scaffolds: Reagents based on different chemical scaffolds, such as imidazole-1-sulfonyl azide hydrochloride and 2-azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT), have been developed as safer and highly efficient alternatives to traditional sulfonyl azides. These reagents are often crystalline, shelf-stable, and exhibit favorable safety profiles in thermal, friction, and impact tests.

"Sulfonyl-azide-free" (SAFE) protocols: These methods generate the diazo transfer reagent in situ from non-explosive precursors, thus avoiding the isolation and handling of potentially hazardous sulfonyl azides. nih.gov

The development of these next-generation reagents often uses the reactivity and efficiency of traditional sulfonyl azides like this compound as a point of comparison.

Table 2: Comparison of Selected Diazo Transfer Reagents

ReagentKey FeaturesSafety Profile
This compoundTraditional reagent, effectivePotential for explosive decomposition
Polystyrene-supported benzenesulfonyl azidePolymer-supported, improved safetySafer than small molecule azides
Imidazole-1-sulfonyl azide HClCrystalline, shelf-stableGood thermal stability
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)Highly efficient, shelf-stableReported as intrinsically safe

Chelating Azides for Enhanced Reaction Kinetics

The concept of enhancing reaction rates and selectivity through intramolecular catalysis is a well-established principle in organic chemistry. In the context of sulfonyl azides, the incorporation of a chelating or Lewis basic moiety into the reagent's structure could potentially lead to enhanced reaction kinetics in certain transformations.

While specific examples of this compound being modified with a chelating group for this purpose are not widely reported, the design of bifunctional reagents is an active area of research. A bifunctional sulfonyl azide could, in principle, feature a Lewis basic site capable of coordinating to a metal catalyst or activating a substrate through hydrogen bonding. nih.gov For instance, a strategically placed ether or amine functionality on the aryl ring of the sulfonyl azide could pre-organize the transition state of a metal-catalyzed reaction, thereby lowering the activation energy and accelerating the reaction rate.

This design concept remains a promising area for future research in the development of next-generation sulfonyl azide reagents with tailored reactivity and efficiency. The exploration of such "chelating azides" could unlock new possibilities for catalytic cycles and reaction pathways.

Advanced Spectroscopic and Analytical Characterization in Mechanistic Studies

Mass Spectrometry for Identification of Reactive Intermediates and Products

Mass spectrometry (MS) is uniquely suited for detecting and characterizing the low-concentration, often transient, intermediates generated from p-methoxybenzenesulfonyl azide (B81097). researchgate.net Electrospray ionization (ESI) is a soft ionization technique that can transfer the intact molecule into the gas phase, allowing for the determination of its molecular weight.

The primary reactive intermediate formed upon thermal or photochemical decomposition of p-methoxybenzenesulfonyl azide is the corresponding p-methoxyphenylsulfonyl nitrene. This highly reactive species can be challenging to detect directly from solution. However, gas-phase studies using tandem mass spectrometry (MS/MS) can provide definitive evidence for its formation. researchgate.netnih.gov In such an experiment, the parent ion of the azide is mass-selected and then subjected to collision-induced dissociation (CID). This fragmentation process induces the loss of a neutral nitrogen molecule (N₂), generating the sulfonyl nitrene cation, which is then detected by its specific mass-to-charge ratio (m/z).

Further fragmentation of the nitrene or its reaction products within the mass spectrometer can provide structural information about the final products of the reaction.

Interactive Table 2: Expected m/z Values for this compound and Key Intermediates in ESI-MS

SpeciesFormulaExpected m/z ([M+H]⁺)Expected m/z ([M+Na]⁺)Notes
This compoundC₇H₇N₃O₃S214.03236.01Parent Molecule
p-Methoxyphenylsulfonyl nitrene (radical cation)C₇H₇NO₃S186.02208.00Formed by N₂ loss from parent ion
p-Methoxyphenylsulfonyl amidyl radical (radical cation)C₇H₈NO₃S187.03209.01Formed by H-atom abstraction by nitrene

Infrared (IR) Spectroscopy for Azide Functional Group Transformations

Infrared (IR) spectroscopy is a fundamental technique for monitoring reactions of this compound, primarily due to the distinct and strong absorption of the azide functional group. researchgate.net The asymmetric stretching vibration (νₐₛ) of the N₃ group gives rise to a characteristic intense band in the spectral region of 2100-2200 cm⁻¹. acs.org

The transformation of the azide can be readily followed by monitoring the disappearance of this peak. For example, during thermal or photochemical decomposition to form the sulfonyl nitrene, the intensity of the azide band will decrease. researchgate.netnih.gov Concurrently, new bands corresponding to the products, such as N-H stretching vibrations (around 3200-3400 cm⁻¹) in sulfonamides or other characteristic vibrations of rearrangement products, will appear. researchgate.net

Matrix-isolation IR spectroscopy, where the azide is photolyzed at cryogenic temperatures, has been used in combination with quantum chemical calculations to identify the vibrational frequencies of transient sulfonyl nitrene intermediates and subsequent rearrangement products. researchgate.netresearchgate.net

Interactive Table 3: Characteristic IR Frequencies for this compound and Related Species

Functional Group / SpeciesVibrational ModeTypical Wavenumber (cm⁻¹)
Azide (-N₃)Asymmetric stretch2130 - 2170
Azide (-N₃)Symmetric stretch~1250
Sulfonyl (SO₂)Asymmetric stretch~1370
Sulfonyl (SO₂)Symmetric stretch~1180
p-Methoxyphenylsulfonyl nitrene (S=N)Stretch (predicted)~1100-1200
Sulfonamide (N-H)Stretch3200 - 3400

Electronic Spectroscopy (UV/Vis) for Photosensitizer Characterization and Excited State Analysis

Electronic or UV/Vis absorption spectroscopy is employed to study the electronic transitions within this compound and to characterize its excited states, which are pivotal in its photochemical reactions. The UV/Vis spectrum of aryl sulfonyl azides typically displays multiple π-π* transitions. nih.gov For derivatives like 4-dodecylbenzenesulfonyl azide, strong absorptions are observed in the UV region, which are crucial for direct photolysis studies. researchgate.net

In photosensitized reactions, UV/Vis spectroscopy is used to characterize the photosensitizer, such as [Ru(bpy)₃]²⁺, which absorbs visible light to reach an excited state. This excited sensitizer (B1316253) can then transfer energy to the sulfonyl azide, initiating its decomposition. chemrxiv.org Monitoring the absorption spectrum can confirm the integrity of the photosensitizer throughout the reaction.

Ultrafast UV-Vis spectroscopy has been applied to related aryl azides to directly observe the S₁ excited state immediately following photoexcitation. nih.gov The decay of the transient absorption signal of this excited state provides information on the initial steps of the photochemical reaction, including the rate of nitrogen extrusion to form the singlet nitrene.

Transient Absorption Spectroscopy and Pulse Radiolysis for Kinetic Analysis of Short-Lived Species

To understand the detailed mechanism of reactions involving this compound, it is essential to detect and kinetically characterize the short-lived intermediates.

Transient Absorption Spectroscopy: This pump-probe technique is perfectly suited for this purpose. edinst.com Femtosecond time-resolved infrared (TR-IR) spectroscopy, a variant of transient absorption, has been successfully used to study the photochemistry of various aryl sulfonyl azides. acs.orgnih.gov Upon UV laser excitation (pump), the azide is promoted to its S₁ excited state, which can be directly observed via its unique azide stretching frequency in the IR. acs.org The decay of this excited state is monitored with a time-delayed IR pulse (probe), revealing its lifetime, which is typically on the picosecond timescale. This decay is correlated with the rise of signals corresponding to the singlet sulfonylnitrene. nih.gov Subsequent spectral changes on a longer timescale (hundreds of picoseconds to nanoseconds) allow for the monitoring of the intersystem crossing (ISC) from the singlet nitrene to the more stable triplet ground state nitrene. acs.orgnih.gov

Interactive Table 4: Kinetic Data for Aryl Sulfonyl Azide Photochemistry from Transient Absorption Studies

ProcessSpecies InvolvedSolventTimescaleReference
S₁ State Decay2-Naphthylsulfonyl azideCCl₄32 ± 2 ps acs.org
S₁ State Decayp-Tolylsulfonyl azideCH₂Cl₂~20 ps nih.gov
Singlet Nitrene Lifetime¹(p-Tolylsulfonyl nitrene)CCl₄~700 ps nih.gov
Intersystem Crossing (ISC)¹(Nitrene) → ³(Nitrene)CH₂Cl₂34 ± 3 ps (for MsN₃) nih.gov

Pulse Radiolysis: This technique is used to study the reactions of radicals and other transient species generated by ionizing radiation. unt.edu While direct studies on this compound are not widely reported, data from related compounds like 4-chloroanisole (B146269) and phenol (B47542) provide a strong basis for its application. researchgate.netrsc.org Pulse radiolysis of aqueous solutions generates highly reactive species such as the hydroxyl radical (•OH) and the solvated electron (eₐ₋). The reactions of these species with this compound can be monitored using time-resolved UV/Vis absorption spectroscopy to measure the formation and decay kinetics of the resulting radical adducts. researchgate.net This allows for the determination of absolute rate constants for these fundamental reactions, providing insight into the compound's reactivity towards oxidative and reductive radicals.

Ion Spectroscopy for Gas Phase Reactivity of Radicals

Ion spectroscopy, which couples mass spectrometry with laser spectroscopy, is a powerful method for characterizing the structure and reactivity of isolated, mass-selected ions in the gas phase. nih.govnih.gov This approach is ideal for studying the intrinsic properties of reactive intermediates derived from this compound, such as the p-methoxyphenylsulfonyl nitrene, free from solvent effects.

In a typical experiment, the intermediate of interest is generated in the gas phase via CID of the parent azide ion within a mass spectrometer, as described in section 6.2. The mass-selected ion is then trapped and irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs a photon, leading to dissociation (photodissociation). By monitoring the fragment ion intensity as a function of laser wavelength, a vibrational spectrum of the reactive intermediate is obtained. researchgate.net

This technique has been used to obtain vibrational spectra of sulfonyl nitrenes and sulfonyl amidyl radicals, confirming their structures as predicted by DFT calculations. nih.govnih.gov Furthermore, the reactivity of these mass-selected radicals can be studied by introducing a neutral reagent into the ion trap. The reaction rates and product branching ratios for gas-phase processes, such as hydrogen atom transfer from hydrocarbons, can be precisely measured, providing fundamental insights into the radical's reactivity. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for p-methoxybenzenesulfonyl azide?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of p-methoxybenzenesulfonyl chloride with sodium azide (NaN₃). Key steps include:

  • Reacting sulfonyl chloride with NaN₃ in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C.
  • Monitoring reaction progress via thin-layer chromatography (TLC) to detect residual sulfonyl chloride.
  • Purification via column chromatography or recrystallization to isolate the azide product. Note: Excess NaN₃ and controlled temperature are critical to avoid decomposition of the azide group .

Q. How can researchers characterize this compound to confirm its structure and purity?

Methodological Answer:

  • 1H/13C NMR : Identify methoxy (δ ~3.8 ppm) and aromatic proton signals (δ ~7.0–8.0 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and azide (N₃, ~2100 cm⁻¹) groups.
  • HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm.
  • Elemental Analysis : Verify empirical formula (C₇H₇N₃O₃S) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields during this compound synthesis?

Methodological Answer:

  • Variable Screening : Test solvents (DMF vs. acetonitrile), temperature (−10°C vs. ambient), and stoichiometry (1:1 vs. excess NaN₃).
  • Design of Experiments (DOE) : Use factorial designs to identify critical parameters. For example, lower temperatures reduce side reactions like hydrolysis of the azide group .
  • In Situ Monitoring : Employ techniques like FT-IR to track azide formation and detect intermediates.

Q. What experimental strategies optimize the reactivity of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

Methodological Answer:

  • Catalyst Optimization : Screen Cu(I) sources (e.g., CuBr vs. CuOTf) with ligands like tris(benzyltriazolylmethyl)amine (TBTA) to enhance regioselectivity for 1,4-triazoles.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize the transition state.
  • Kinetic Analysis : Monitor reaction progress via LC-MS to determine rate constants and byproduct formation .

Q. How can researchers mitigate the instability of this compound during storage?

Methodological Answer:

  • Storage Conditions : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent light-induced decomposition.
  • Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1% w/w to suppress azide degradation.
  • Quality Control : Periodically test stored samples via TLC or HPLC to detect degradation products like sulfonamides .

Q. What strategies resolve ambiguities in chemical nomenclature when retrieving literature on this compound?

Methodological Answer:

  • Database Cross-Referencing : Use PubChem or ChemSpider to retrieve synonyms (e.g., 4-methoxybenzenesulfonyl azide) and CAS numbers.
  • SMILES/InChI Key Searches : Query platforms like Reaxys with canonical identifiers (e.g., InChIKey=XXQJXZRZJQNFEB-UHFFFAOYSA-N) to bypass naming inconsistencies.
  • Semantic Enrichment Tools : Deploy text-mining platforms (e.g., OSCAR4) to index documents using structural descriptors .

Q. Which analytical techniques differentiate this compound from its sulfonamide derivatives?

Methodological Answer:

  • Mass Spectrometry (MS) : Compare molecular ion peaks (m/z 213 for azide vs. m/z 187 for sulfonamide).
  • TLC Mobility : Use silica gel plates with ethyl acetate/hexane (3:7); azides exhibit higher Rf values due to lower polarity.
  • X-ray Crystallography : Resolve structural differences in solid-state configurations .

Q. How can researchers evaluate the bioactivity of this compound derivatives in cancer cell studies?

Methodological Answer:

  • Kinase Inhibition Assays : Measure IC₅₀ values against target kinases (e.g., RalA/B) using fluorescence-based ADP-Glo™ kits.
  • Cell Viability Screening : Treat HepG2 or Huh7 cells with derivatives and assess viability via MTT assays.
  • Mechanistic Studies : Perform Western blotting to quantify apoptosis markers (e.g., caspase-3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.